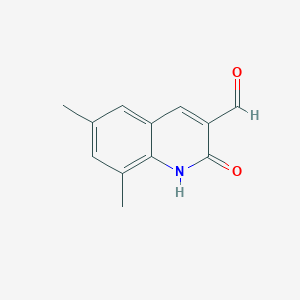

6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde is used in the synthesis of various novel compounds. For instance, its derivatives have been employed in the synthesis of quinoline-8-carbaldehydes and their cyclization into other complex structures. These synthesized compounds are then characterized using various techniques like IR, NMR, and MS, highlighting their potential in complex organic syntheses (Gao et al., 2012).

Development of New Synthetic Methodologies

Researchers have utilized this compound in developing new synthetic methodologies. This includes the synthesis of various heterocyclic compounds that show significant potential in pharmaceutical and chemical industries. For example, methods for the preparation of 8-amino-7-quinolinecarbaldehyde have been improved using this compound, leading to the synthesis of 2-aryl-1,10-phenanthrolines (Riesgo et al., 1996).

Research in Organic Chemistry

In organic chemistry research, this compound is pivotal for the synthesis and study of various organic compounds. It has been used in the preparation of derivatives like 1-allyl-3-(arylaminomethylene)quinoline-2,4-(1H,3H)-diones, which further undergo reactions like bromination and hydrolysis to form complex structures (Ukrainets et al., 2009).

Electrochemical and Spectroscopic Characterization

This compound is also used in electrochemical and spectroscopic characterization studies. Research has been conducted on the synthesis of selected quinolinecarbaldehydes and their Schiff base derivatives, providing insights into formylation transformations and their electrochemical properties (Wantulok et al., 2020).

DNA Photocleavage Activity

Another significant application is in the study of DNA photocleavage activity. Researchers synthesized hydrazones containing quinoline and pyrimidine rings and evaluated their DNA photocleavage activity. These compounds, derived from this compound, displayed potential in understanding DNA interactions (Sharma et al., 2014).

Novel Derivatives Synthesis

The compound also facilitates the synthesis of derivatives with potential biological activities. For example, derivatives like 2-[quinolin-3(2)-yl]-1,3-diazaadamantanes have been synthesized, expanding the chemical diversity of compounds for further biological studies (Arutyunyan et al., 2014).

Algicidal Activity Studies

In the realm of ecological research, the compound has been used to synthesize novel structures with algicidal activities. These synthesized compounds show effectiveness against certain algae species, indicating their potential use in controlling harmful algal blooms (Kim et al., 2000).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

6,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-8(2)11-9(4-7)5-10(6-14)12(15)13-11/h3-6H,1-2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLNASSZZCFBTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C(=O)N2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354997 |

Source

|

| Record name | 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332883-19-9 |

Source

|

| Record name | 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)

![(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine](/img/structure/B1332520.png)

![4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332521.png)